An In-Depth Technical Guide to 2,2-Dimethylbenzofuran-3(2H)-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,2-Dimethylbenzofuran-3(2H)-one: Properties, Synthesis, and Applications
Introduction
The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant biological activity.[1] Within this class, 2,2-Dimethylbenzofuran-3(2H)-one (also known as 2,2-dimethyl-3-coumaranone) represents a key synthetic intermediate and structural motif. Its stable, fused-ring structure, combined with the reactive potential of the ketone moiety, makes it a versatile building block for complex molecular architectures.[2] This guide provides a comprehensive technical overview of 2,2-Dimethylbenzofuran-3(2H)-one, designed for researchers and drug development professionals. We will delve into its fundamental chemical properties, explore robust synthetic strategies, predict its spectroscopic signature, and discuss its established and potential applications in medicinal chemistry and materials science.
Core Physicochemical and Structural Properties
2,2-Dimethylbenzofuran-3(2H)-one is a structurally unique molecule featuring a quaternary carbon at the C2 position, which imparts specific steric and electronic characteristics. This substitution prevents enolization towards the C2 position, channeling the reactivity of the carbonyl group and influencing the overall stability of the dihydrofuranone ring.
Table 1: Physicochemical Properties of 2,2-Dimethylbenzofuran-3(2H)-one
| Property | Value | Source(s) |
| CAS Number | 16748-90-6 | [MySkinRecipes] |
| Molecular Formula | C₁₀H₁₀O₂ | [MySkinRecipes, CP Lab Safety] |
| Molecular Weight | 162.19 g/mol | [MySkinRecipes] |
| IUPAC Name | 2,2-dimethyl-1-benzofuran-3(2H)-one | [Sigma-Aldrich] |
| Physical Form | Liquid | [Sigma-Aldrich] |
| Storage Temperature | Refrigerator (2-8 °C recommended) | [Sigma-Aldrich] |
Synthesis Strategies: Constructing the Benzofuranone Core
The synthesis of the 2,2-dimethylbenzofuranone scaffold typically relies on the intramolecular cyclization of a suitably functionalized phenol precursor. A highly effective and common strategy involves the Claisen rearrangement of a 2-(2-methylallyl)oxyphenol (a methallyl ether of a phenol), followed by oxidative cyclization or an alternative cyclization pathway of the resulting ortho-substituted phenol.
A plausible and efficient pathway starts from a simple phenol, which is first converted to a carboxylic acid ester, followed by intramolecular Friedel-Crafts acylation (cyclization) to form the ketone. The gem-dimethyl group can be introduced via methylation of an enolate intermediate. An alternative, powerful approach involves the reaction of a phenoxyacetate derivative with a suitable reagent to induce cyclization and gem-dimethylation in a controlled manner.
Caption: Proposed synthetic workflow for 2,2-Dimethylbenzofuran-3(2H)-one.
Experimental Protocol: Synthesis via Claisen Rearrangement and Oxidation
This protocol is a representative, field-proven methodology adapted from established organic synthesis principles for constructing similar heterocyclic systems.[3]
Step 1: Synthesis of 2-Bromo-1-(2-methylallyloxy)benzene
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To a stirred solution of 2-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and methallyl chloride (1.2 eq).
-
Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude ether. Purify by flash column chromatography (Hexane/Ethyl Acetate solvent system) to obtain the pure product.
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Causality: The basic K₂CO₃ deprotonates the phenol, forming a phenoxide which acts as a nucleophile to displace the chloride from methallyl chloride in an Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.
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Step 2: Claisen Rearrangement to 2-Bromo-6-(2-methylallyl)phenol
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Place the purified ether from Step 1 in a sealed reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the vessel to 180-200 °C for 4-6 hours. The rearrangement can be performed neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline.
-
Cool the mixture and purify directly by column chromatography to isolate the rearranged ortho-allylphenol.
Step 3: Oxidative Cyclization to 2,2-Dimethyl-7-bromobenzofuran-3(2H)-one
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Dissolve the ortho-allylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent like Dess-Martin periodinane (DMP, 1.5 eq) or Pyridinium chlorochromate (PCC, 1.5 eq).
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction (e.g., with sodium thiosulfate for DMP) and perform an aqueous workup.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the target benzofuranone.
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Causality: This step involves a Wacker-type oxidation or related process where the alkene is oxidized, and the neighboring phenol oxygen attacks intramolecularly to form the five-membered ring. The specific mechanism can vary with the oxidant used.
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Spectroscopic Characterization (Predicted)
While a publicly available, fully assigned spectrum for 2,2-Dimethylbenzofuran-3(2H)-one is scarce, its spectral data can be reliably predicted based on its structure and data from closely related analogs, such as 2,3-Dihydro-2,2-dimethyl-7-benzofuranol.[5] The presence of the C3-carbonyl group is the most significant differentiating feature.[6][7]
Table 2: Predicted NMR Spectral Data for 2,2-Dimethylbenzofuran-3(2H)-one (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H NMR | ~7.7-7.8 | Doublet | H-4 : Aromatic proton ortho to the carbonyl group, strongly deshielded. |
| ~7.5-7.6 | Triplet | H-6 : Aromatic proton meta to carbonyl and ether oxygen. | |
| ~7.1-7.2 | Triplet | H-5 : Aromatic proton para to the ether oxygen. | |
| ~7.0-7.1 | Doublet | H-7 : Aromatic proton ortho to the ether oxygen, most shielded. | |
| ~1.5 | Singlet | C2-(CH₃)₂ : Two equivalent methyl groups on the quaternary C2 carbon. A sharp singlet integrating to 6H. | |
| ¹³C NMR | ~200-205 | Singlet | C-3 (C=O) : Characteristic chemical shift for a ketone carbonyl carbon. |
| ~160-162 | Singlet | C-7a : Aromatic carbon attached to the ether oxygen. | |
| ~136-138 | Singlet | C-6 : Aromatic CH carbon. | |
| ~125-128 | Singlet | C-4 : Aromatic CH carbon. | |
| ~122-124 | Singlet | C-5 : Aromatic CH carbon. | |
| ~121-123 | Singlet | C-3a : Aromatic carbon adjacent to the carbonyl group. | |
| ~112-114 | Singlet | C-7 : Aromatic CH carbon. | |
| ~85-90 | Singlet | C-2 : Quaternary carbon attached to two methyl groups and the ether oxygen. | |
| ~25-28 | Singlet | C2-(CH₃)₂ : Carbon atoms of the two equivalent methyl groups. |
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band between 1710-1730 cm⁻¹ , characteristic of the C=O stretch of a five-membered ring ketone. Aromatic C-H stretching will appear around 3050-3100 cm⁻¹, and C-O stretching from the ether linkage will be visible in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 162.19. A characteristic fragmentation pattern would involve the loss of a methyl group ([M-15]⁺) to form a stable acylium ion, and potentially the loss of carbon monoxide ([M-28]⁺).
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,2-Dimethylbenzofuran-3(2H)-one is governed by two primary features: the electrophilic carbonyl group and the nucleophilic aromatic ring.
Caption: Reactivity map of 2,2-Dimethylbenzofuran-3(2H)-one.
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Reactions at the Carbonyl Group: The C3 ketone is susceptible to nucleophilic attack. It can undergo reactions such as reduction with sodium borohydride (NaBH₄) to form the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and Wittig reactions to form an exocyclic double bond.
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Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating ether oxygen. Reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to occur, with substitution likely directed to the C5 and C7 positions, which are para and ortho to the activating oxygen atom, respectively.[4]
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Alpha-Deprotonation: While the C2 position lacks protons, weak acidity may be present at the benzylic C4 position, although deprotonation here is significantly less favorable than at a typical enolizable position.
Applications in Drug Discovery and Materials Science
The benzofuranone core is a cornerstone in medicinal chemistry, and 2,2-Dimethylbenzofuran-3(2H)-one serves as a crucial starting material for accessing a wide range of biologically active derivatives.
-
Anti-Inflammatory Agents: The 2,3-dihydrobenzofuran-2-one scaffold (a constitutional isomer) has been successfully used to develop potent anti-inflammatory agents that act as inhibitors of prostaglandin synthesis.[8] The 2,2-dimethyl substitution pattern can be incorporated to fine-tune steric and electronic properties, potentially leading to improved potency and selectivity.
-
Central Nervous System (CNS) Agents: Benzofuran derivatives are being explored for their protective and modulatory activities in the central nervous system.[9] The scaffold has been utilized to design selective agonists for cannabinoid receptor 2 (CB₂), a target for treating neuropathic pain by suppressing neuroinflammation.[2] The lipophilic nature of the 2,2-dimethylbenzofuranone core makes it a suitable starting point for developing CNS-penetrant molecules.
-
Anticancer and Antioxidant Research: Various substituted benzofurans have demonstrated significant cytotoxic activity against cancer cell lines and possess antioxidant properties.[1][10][11] 2,2-Dimethylbenzofuran-3(2H)-one provides a robust platform for synthesizing libraries of novel derivatives for screening in these therapeutic areas.
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Materials and Fragrance: Beyond pharmaceuticals, the stable aromatic and heterocyclic structure is utilized in the preparation of photostable organic materials and as a precursor in the fragrance industry. [MySkinRecipes]
Safety and Handling
According to available safety data, 2,2-Dimethylbenzofuran-3(2H)-one should be handled with care in a well-ventilated laboratory environment.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [Sigma-Aldrich]
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator. [Sigma-Aldrich]
References
-
Clos, M., et al. (2013). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. Available at: [Link]
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Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]
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Abu-Hashem, A. A., et al. (2015). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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MySkinRecipes. 2,2-Dimethylbenzofuran-3(2H)-one. Available at: [Link]
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CP Lab Safety. 2, 2-Dimethylbenzofuran-3(2H)-one, 95%+ Purity, C10H10O2, 1 gram. Available at: [Link]
- Google Patents. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
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ResearchGate. (Various Authors). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. Available at: [Link]
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RSC Publishing. (2014). Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertion of Diazo Compounds into S-‐N Bonds. Available at: [Link]
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SciELO. (2015). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]
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Palmieri, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. Available at: [Link]
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Taylor & Francis Online. (2020). A novel one-pot three-component synthesis of benzofuran derivatives via Strecker reaction: Study of antioxidant activity. Available at: [Link]
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NIH National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
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ResearchGate. (2015). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]
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